molecular formula C11H6BrN3 B8214301 3-Bromo-5-(pyrimidin-5-yl)benzonitrile

3-Bromo-5-(pyrimidin-5-yl)benzonitrile

Cat. No.: B8214301
M. Wt: 260.09 g/mol
InChI Key: LWMXDMDEVONLPV-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrimidin-5-yl)benzonitrile (CAS: Not explicitly provided; molecular formula: C₁₁H₆BrN₃, MW: 260.10) is a brominated aromatic compound featuring a benzonitrile core substituted with a pyrimidine ring at the 5-position and a bromine atom at the 3-position . This structure positions it as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the reactivity of the bromine atom .

Properties

IUPAC Name

3-bromo-5-pyrimidin-5-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3/c12-11-2-8(4-13)1-9(3-11)10-5-14-7-15-6-10/h1-3,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMXDMDEVONLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CN=CN=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrimidin-5-yl)benzonitrile typically involves the bromination of 5-(pyrimidin-5-yl)benzonitrile. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrimidin-5-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrimidin-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituent Primary Applications/Reactivity References
3-Bromo-5-(pyrimidin-5-yl)benzonitrile C₁₁H₆BrN₃ 260.10 Pyrimidine (N-heterocycle) Cross-coupling reactions, drug design
3-Bromo-5-(trifluoromethoxy)benzonitrile C₈H₃BrF₃NO 266.02 Trifluoromethoxy (-OCF₃) Suzuki coupling, fluorinated intermediates
3-Bromo-5-(hydroxymethyl)benzonitrile C₈H₆BrNO 228.04 Hydroxymethyl (-CH₂OH) Pharmaceutical intermediate (PDE inhibitors)
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile C₁₁H₁₁BrN₂ 251.12 Pyrrolidine (cyclic amine) Versatile scaffold for small-molecule synthesis
3-Bromo-5-(4-methoxy-benzyloxy)benzonitrile C₁₅H₁₂BrNO₂ 318.17 4-Methoxy-benzyloxy (-OBn-OMe) Lipophilic intermediates

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl derivative (C₈H₆BrNO) exhibits higher polarity due to the -CH₂OH group, enhancing aqueous solubility compared to the lipophilic trifluoromethoxy analog .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in C₈H₃BrF₃NO) reduce electron density at the benzene ring, directing electrophilic substitutions to specific positions . The pyrimidine ring in the target compound provides conjugated π-electrons, which are advantageous in optoelectronic materials .

Research Findings and Data

Stability and Metabolic Profiles

  • Metabolic Stability :
    • Fluorinated analogs (e.g., -CF₃) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .
    • The pyrimidine ring may confer rigidity, reducing metabolic degradation in vivo .

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